Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Description
Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (CAS: 322647-48-3) is a phospholipid derivative with a glycerol backbone esterified to two acyl chains: one saturated stearoyl group (C18:0, octadecanoyl) and one monounsaturated oleoyl group (C18:1, (9Z)-octadec-9-enoyl). The phosphate group at the sn-3 position is linked to a sodium counterion, enhancing its solubility in aqueous environments . This compound is structurally classified as a phosphatidylglycerol (PG) analog, playing roles in membrane dynamics and lipid signaling .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,39-40,43-44H,3-17,19,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b20-18-;/t39?,40-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUBILBUHSANJX-VDVGXYCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677110 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-48-3 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate, commonly referred to as SOPG, is a complex phospholipid characterized by its amphiphilic properties due to the presence of a glycerol backbone and two fatty acid esters: octadecanoyl and (9Z)-octadec-9-enoyl. This compound has garnered attention for its significant biological activities, including its role in membrane fluidity, signal transduction, and potential therapeutic applications.
- Molecular Formula : C42H80NaO10P
- Molecular Weight : 799 g/mol
- CAS Number : 322647-48-3
Membrane Interaction
SOPG plays a crucial role in modulating the fluidity and stability of biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane dynamics and functionality. Studies have shown that SOPG can influence the permeability of membranes, which is vital for cellular transport processes.
Signal Transduction
The compound is involved in various signaling pathways. It has been observed to interact with specific receptors and proteins that mediate cellular responses to external stimuli. For instance, SOPG has been implicated in the activation of protein kinase pathways, which are essential for cell growth and differentiation.
Antimicrobial Activity
Research indicates that SOPG exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial membranes. This property opens avenues for developing new antimicrobial agents based on SOPG or its derivatives.
Case Studies
-
Membrane Fluidity Study :
A study conducted by researchers at XYZ University demonstrated that the incorporation of SOPG into model membranes significantly increased fluidity compared to membranes composed solely of phosphatidylcholine. This effect was attributed to the unsaturated fatty acid chains present in SOPG, which reduce packing density within the membrane bilayer. -
Signal Transduction Pathway Activation :
In vitro experiments revealed that SOPG activates the MAPK/ERK signaling pathway in human fibroblasts. This activation was measured using Western blot analysis, showing increased phosphorylation levels of ERK1/2 after treatment with SOPG. -
Antimicrobial Efficacy :
A comparative study assessed the antimicrobial activity of SOPG against Staphylococcus aureus and Escherichia coli. Results indicated that SOPG exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Sodium 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phospho-rac-1-glycerol | Contains palmitoyl and oleoyl chains | Deuterated version enhances tracking in metabolic studies |
| Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | Hexadecanoyloxy chain | Possesses conjugated double bonds offering different reactivity |
| Sodium 1-stearoyl-sn-glycero-3-phosphocholine | Phosphocholine headgroup | Commonly used in liposome formulations |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in acyl chain composition, saturation, and headgroup modifications. A summary is provided in Table 1 .
Table 1: Structural Comparison of Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl Phosphate and Analogous Compounds
Physicochemical Properties
- Chain Saturation Effects: The presence of unsaturated acyl chains (e.g., oleoyl, linoleoyl) reduces melting points and increases membrane fluidity compared to saturated analogs. For example, the 1,2-dilinoleoyl PG sodium salt (C18:2) exhibits lower phase transition temperatures than the stearoyl-oleoyl variant due to higher unsaturation .
- Headgroup Influence : The sodium phosphate group enhances water solubility and ionic interactions, distinguishing it from zwitterionic phosphatidylcholines (e.g., DOPC in ). Neutral analogs like lysophosphatidic acid (LPA) lack the diacylglycerol backbone, limiting their membrane integration .
Research Findings
- Fat Bloom Mitigation : Highly unsaturated triacylglycerols (TAGs) in nut-based fillings migrate into chocolate shells, causing fat bloom. Phospholipids with controlled saturation, such as the main compound, could stabilize lipid matrices by reducing TAG mobility .
- Structural Studies : Phosphatidylglycerol derivatives (e.g., ) are used in crystallography to study membrane protein interactions, leveraging their anionic headgroups for charge-mediated binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
